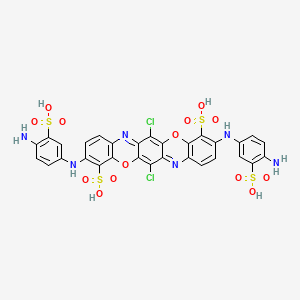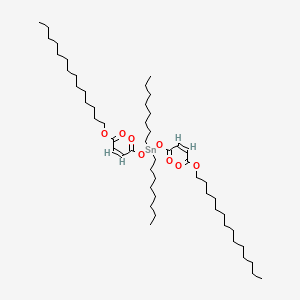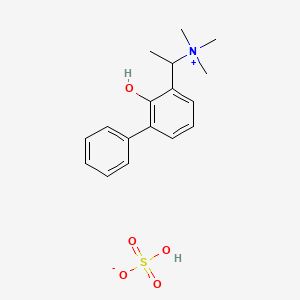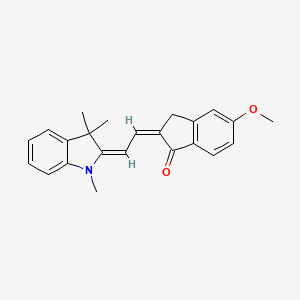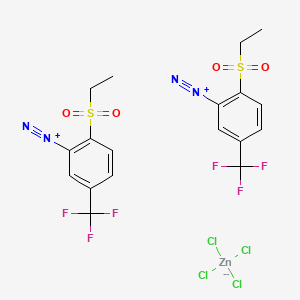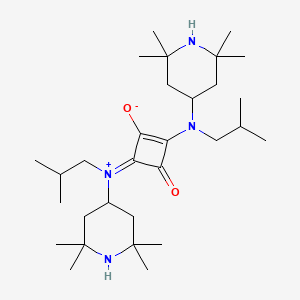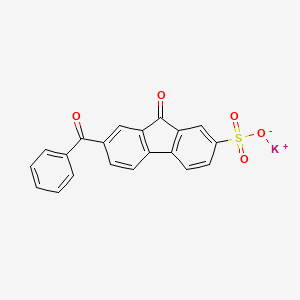
9H-Fluorene-2-sulfonic acid, 7-benzoyl-9-oxo-, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Fluorene-2-sulfonic acid, 7-benzoyl-9-oxo-, potassium salt is a chemical compound with the molecular formula C20H11O5S.K. It is known for its unique structure, which includes a fluorene backbone with sulfonic acid and benzoyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene-2-sulfonic acid, 7-benzoyl-9-oxo-, potassium salt typically involves the sulfonation of fluorene followed by benzoylation and oxidation. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation and benzoylation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
9H-Fluorene-2-sulfonic acid, 7-benzoyl-9-oxo-, potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The sulfonic acid and benzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
9H-Fluorene-2-sulfonic acid, 7-benzoyl-9-oxo-, potassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as an anti-inflammatory or anticancer agent.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 9H-Fluorene-2-sulfonic acid, 7-benzoyl-9-oxo-, potassium salt involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid and benzoyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 9-Fluorenone-2,7-disulfonic acid dipotassium salt
- Potassium benzenesulfonate
- 4,4’-Biphenyldisulfonic acid
Uniqueness
9H-Fluorene-2-sulfonic acid, 7-benzoyl-9-oxo-, potassium salt is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
121305-22-4 |
|---|---|
Molecular Formula |
C20H11KO5S |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
potassium;7-benzoyl-9-oxofluorene-2-sulfonate |
InChI |
InChI=1S/C20H12O5S.K/c21-19(12-4-2-1-3-5-12)13-6-8-15-16-9-7-14(26(23,24)25)11-18(16)20(22)17(15)10-13;/h1-11H,(H,23,24,25);/q;+1/p-1 |
InChI Key |
BNCVUTQKOHBSDK-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



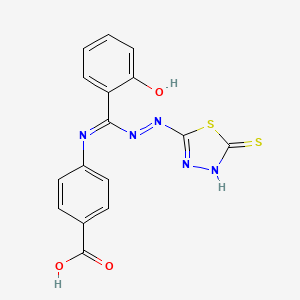
![N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]butan-1-amine](/img/structure/B12704066.png)
